Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1354705-62-6
VCID: VC5047802
InChI: InChI=1S/C9H13IN2O2/c1-4-6(2)12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3
SMILES: CCC(C)N1C=C(C(=N1)C(=O)OC)I
Molecular Formula: C9H13IN2O2
Molecular Weight: 308.119

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate

CAS No.: 1354705-62-6

Cat. No.: VC5047802

Molecular Formula: C9H13IN2O2

Molecular Weight: 308.119

* For research use only. Not for human or veterinary use.

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate - 1354705-62-6

Specification

CAS No. 1354705-62-6
Molecular Formula C9H13IN2O2
Molecular Weight 308.119
IUPAC Name methyl 1-butan-2-yl-4-iodopyrazole-3-carboxylate
Standard InChI InChI=1S/C9H13IN2O2/c1-4-6(2)12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3
Standard InChI Key BVGYJIXYCDDSHJ-UHFFFAOYSA-N
SMILES CCC(C)N1C=C(C(=N1)C(=O)OC)I

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is methyl 1-butan-2-yl-4-iodopyrazole-3-carboxylate, reflecting its substituent arrangement. The pyrazole core (C3_3H3_3N2_2) is substituted at three positions:

  • 1-Position: A sec-butyl group (CH(CH2CH3)2\text{CH}(\text{CH}_2\text{CH}_3)_2), providing steric bulk.

  • 4-Position: An iodine atom, enabling electrophilic substitution and cross-coupling reactions.

  • 3-Position: A methyl ester (COOCH3\text{COOCH}_3), enhancing solubility and reactivity toward nucleophiles.

The molecular weight is 308.119 g/mol, significantly higher than non-halogenated analogs due to iodine’s mass (e.g., the chloro analog weighs 216.66 g/mol).

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.1354705-62-6
Molecular FormulaC9H13IN2O2\text{C}_9\text{H}_{13}\text{IN}_2\text{O}_2
Molecular Weight308.119 g/mol
SMILESCCC(C)N1C=C(C(=N1)C(=O)OC)I
InChIKeyBVGYJIXYCDDSHJ-UHFFFAOYSA-N

Synthesis and Industrial Production

Synthetic Routes

While explicit protocols for this compound are scarce, analogous pyrazoles are synthesized via 1,3-dipolar cycloaddition or Knorr pyrazole synthesis. A plausible route involves:

  • Formation of the Pyrazole Core: Condensation of hydrazines with 1,3-diketones or alkynes.

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N\text{N}-iodosuccinimide (NIS).

  • Esterification: Methylation of the carboxylic acid precursor using dimethyl carbonate or methyl iodide .

A study by ACS Omega demonstrated regiocontrolled synthesis of methyl pyrazole-3-carboxylates via trichloromethyl enones, highlighting the feasibility of introducing diverse substituents .

Industrial-Scale Manufacturing

Industrial production may employ continuous flow reactors to optimize iodination and esterification steps. Automated systems enhance yield (70–85%) by maintaining precise control over temperature (50–80°C) and solvent polarity (e.g., dichloromethane or THF).

Physicochemical Properties

Spectroscopic Data

  • NMR: The 1H^1\text{H} NMR spectrum of analogous compounds (e.g., methyl-5-phenyl-1H-pyrazole-3-carboxylate) shows characteristic peaks:

    • Ester methyl: δ\delta 3.93–3.99 ppm (singlet).

    • Pyrazole protons: δ\delta 6.79–7.18 ppm .

  • Mass Spectrometry: HRMS data for related compounds confirm molecular ions at m/z 308.119 ([M+H]+^+).

Solubility and Stability

The methyl ester improves solubility in polar aprotic solvents (e.g., DMSO, acetone). Iodine’s polarizability may enhance stability under inert conditions but poses light sensitivity risks.

Chemical Reactivity and Derivatives

Halogen-Directed Reactivity

The iodine atom serves as a versatile handle for functionalization:

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives.

  • Nucleophilic Substitution: Displacement with amines or alkoxides.

Comparative Analysis of Halogenated Pyrazoles

Halogen choice profoundly influences reactivity and applications:

HalogenReactivity TrendApplication Example
IodineHigh in cross-couplingPharmaceutical intermediates
ChlorineModerate electrophilicityAgrochemical precursors
BromineIntermediateMaterial science monomers

Applications in Research

Pharmaceutical Intermediates

Pyrazole derivatives are explored as kinase inhibitors and anti-inflammatory agents. The iodine atom enables late-stage diversification, critical for structure-activity relationship (SAR) studies .

Agrochemical Development

Halogenated pyrazoles are precursors to herbicides and insecticides. The sec-butyl group may enhance lipid membrane permeability, improving bioactivity.

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